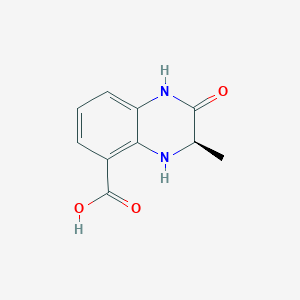
(R)-3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid is a chiral compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes a quinoxaline ring system substituted with a carboxylic acid group and a methyl group. The presence of the chiral center at the 3-position adds to its complexity and potential for diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-nitroaniline with ethyl acetoacetate, followed by reduction and cyclization to form the quinoxaline ring. The chiral center can be introduced using chiral catalysts or starting materials to ensure the desired enantiomer is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of high-pressure reactors can enhance the efficiency of the process. Purification steps, including crystallization and chromatography, are crucial to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
®-3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoxaline ring, leading to the formation of tetrahydroquinoxaline derivatives.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like thionyl chloride and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized for specific applications.
科学的研究の応用
®-3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of ®-3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid involves its interaction with specific molecular targets. The quinoxaline ring system can interact with enzymes and receptors, modulating their activity. The chiral center plays a crucial role in determining the specificity and potency of these interactions. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
Similar Compounds
Quinoxaline: A simpler analog without the carboxylic acid and methyl groups.
Tetrahydroquinoxaline: Lacks the carboxylic acid group but retains the reduced ring system.
3-Methylquinoxaline: Similar structure but without the carboxylic acid group.
Uniqueness
®-3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid is unique due to its combination of a chiral center, a quinoxaline ring, and a carboxylic acid group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C10H10N2O3 |
|---|---|
分子量 |
206.20 g/mol |
IUPAC名 |
(3R)-3-methyl-2-oxo-3,4-dihydro-1H-quinoxaline-5-carboxylic acid |
InChI |
InChI=1S/C10H10N2O3/c1-5-9(13)12-7-4-2-3-6(10(14)15)8(7)11-5/h2-5,11H,1H3,(H,12,13)(H,14,15)/t5-/m1/s1 |
InChIキー |
GRLBGBWIVIUUOM-RXMQYKEDSA-N |
異性体SMILES |
C[C@@H]1C(=O)NC2=CC=CC(=C2N1)C(=O)O |
正規SMILES |
CC1C(=O)NC2=CC=CC(=C2N1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















